Methyl (2S
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Overview
Description
Methyl (2S)-2-hydroxypropanoate, commonly known as this compound)-lactate, is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a methyl ester of lactic acid and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, this compound)-lactate is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound)-lactate.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound)-lactate can be hydrolyzed back to lactic acid and methanol.
Reduction: It can be reduced to 2-hydroxypropanoic acid using reducing agents like lithium aluminum hydride.
Oxidation: this compound)-lactate can be oxidized to pyruvic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Hydrolysis: Lactic acid and methanol.
Reduction: 2-hydroxypropanoic acid.
Oxidation: Pyruvic acid.
Scientific Research Applications
Methyl (2S)-lactate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a biodegradable solvent.
Industry: Utilized in the production of biodegradable plastics and as a green solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the tricarboxylic acid cycle (Krebs cycle) and contributes to cellular respiration. It can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Methyl (2S)-lactate can be compared with other similar compounds such as ethyl lactate and propyl lactate. While all these compounds are esters of lactic acid, they differ in their alkyl groups. This compound)-lactate has a methyl group, ethyl lactate has an ethyl group, and propyl lactate has a propyl group. These differences affect their physical properties, such as boiling points and solubility, as well as their reactivity in chemical reactions.
Similar Compounds
Ethyl lactate: Ethyl (2S)-2-hydroxypropanoate.
Propyl lactate: Propyl (2S)-2-hydroxypropanoate.
This compound)-lactate is unique due to its specific applications in green chemistry and its role as a biodegradable solvent, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
methyl 4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFNSMPDZPULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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